molecular formula C12H22O11 B132662 4-O-beta-D-Mannopyranosyl-D-mannose CAS No. 14417-51-7

4-O-beta-D-Mannopyranosyl-D-mannose

Cat. No.: B132662
CAS No.: 14417-51-7
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-PZPXDAEZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Mannobiose can be synthesized through enzymatic hydrolysis of mannans using beta-mannanase enzymes. These enzymes catalyze the cleavage of the beta-1,4-glycosidic bonds in mannans, resulting in the formation of beta-Mannobiose . The optimal reaction conditions for beta-mannanase activity typically include a temperature range of 50-60°C and a pH range of 5.0-7.0 .

Industrial Production Methods: Industrial production of beta-Mannobiose often involves the use of recombinant microorganisms engineered to express high levels of beta-mannanase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize enzyme production and efficiency . The resulting beta-Mannobiose is then purified through various chromatographic techniques.

Comparison with Similar Compounds

    Alpha-Mannobiose: Similar to beta-Mannobiose but with an alpha-1,4-glycosidic bond.

    Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

    Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Uniqueness: Beta-Mannobiose is unique in its specific beta-1,4-glycosidic linkage between two mannose molecules, which distinguishes it from other disaccharides like cellobiose and lactose. This specific linkage makes it a valuable substrate for studying beta-mannanase and beta-mannosidase enzymes, as well as for applications in prebiotic development and biofuel production .

Properties

CAS No.

14417-51-7

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11-,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-PZPXDAEZSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

melting_point

203 - 204 °C

physical_description

Solid

Synonyms

Mannobiose;  4-O-β-D-Mannopyranosyl-D-mannopyrannose;  β-1,4-Mannobiose;  _x000B_β-D-Man-[1-4]D-man;  Man-β-1,4-Man; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-beta-D-Mannopyranosyl-D-mannose
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